N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide typically involves multistep reactions starting from readily available precursors One common approach involves the formation of the imidazo[1,2-a]pyrimidine core through a cyclization reactionThe reaction conditions often require the use of catalysts, such as copper or palladium, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The iodobenzamide moiety allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but have a pyridine ring instead of the imidazo[1,2-a]pyrimidine core.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom instead of an iodine atom and a pyridine ring instead of a phenyl group.
Uniqueness
N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-iodobenzamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core and the iodobenzamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDSDCVSUUTDKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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